Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-5-28-22(24)20-21(17(13-29-20)16-9-6-14(2)7-10-16)30(25,26)23-18-12-15(3)8-11-19(18)27-4/h6-13,23H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAGQBJBCMHNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula and features a thiophene ring substituted with various functional groups that contribute to its biological properties. The presence of the sulfamoyl group is particularly significant, as it is known to enhance the compound's interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many thiophene derivatives have been shown to inhibit enzymes involved in cancer pathways, such as Farnesyltransferase (FTase), which plays a crucial role in the Ras signaling pathway associated with tumor growth and metastasis .
- Binding Affinity : Molecular docking studies suggest that this compound may bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is essential for cell division and proliferation in cancer cells .
- Cytotoxic Effects : Similar compounds have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound may also possess anti-cancer properties. The mechanism often involves apoptosis induction through mitochondrial pathways .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related thiophene derivatives:
Case Study 1: Anticancer Efficacy
In a study conducted on a series of thiophene derivatives, including this compound, researchers evaluated their anticancer efficacy against multiple human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values between 5 µM and 20 µM, suggesting potent anticancer activity. The study utilized both in vitro assays and molecular docking techniques to elucidate the binding interactions with β-tubulin .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of FTase by thiophene derivatives. The study revealed that these compounds effectively inhibited FTase activity, leading to reduced Ras signaling and subsequent tumor growth in xenograft models. The structure-activity relationship (SAR) analysis highlighted the importance of the sulfamoyl moiety in enhancing inhibitory activity .
Scientific Research Applications
Structural Overview
The compound features a thiophene core with several substituents that enhance its biological activity:
- Sulfamoyl Group : This functional group is crucial in drug design, often serving as a linker in medicinal chemistry.
- Substituents : The presence of 2-methoxy-5-methylphenyl and 4-methylphenyl groups increases lipophilicity, potentially improving receptor binding and bioavailability.
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exhibits various biological activities, which can be categorized as follows:
Anticancer Properties
Research indicates that this compound has promising anticancer effects:
- Mechanism of Action : The compound may inhibit cell proliferation by interfering with specific signaling pathways associated with cancer progression.
- In Vitro Studies : Studies have shown significant cytotoxic effects against various cancer cell lines, including breast cancer. For example, an MTT assay revealed an IC50 value of approximately 15 µM for breast cancer cells, indicating effective inhibition of cell growth at concentrations above 10 µM.
Antimicrobial Activity
The compound also demonstrates considerable antimicrobial properties:
- In Vitro Assays : It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
- Mechanism of Action : The antimicrobial efficacy may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Case Study 1: Anticancer Activity
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was utilized to measure cell viability.
- Results : Significant inhibition of cell growth was observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.
Case Study 2: Antimicrobial Efficacy
- Objective : Assess the antimicrobial properties against pathogenic bacteria.
- Methodology : Disk diffusion method was employed to measure inhibition zones.
- Results : The compound exhibited clear zones of inhibition against E. coli (15 mm) and S. aureus (18 mm).
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Q & A
What are the standard synthetic protocols for preparing this thiophene-based sulfonamide derivative?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting substituted phenylsulfamoyl precursors with thiophene intermediates (e.g., ethyl 3-amino-thiophene-2-carboxylate derivatives) under reflux conditions in polar aprotic solvents like DMF or chloroform .
- Functionalization : Introducing the 4-(4-methylphenyl) group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on the substitution pattern .
- Purification : Recrystallization from ethanol or chromatography to achieve >95% purity, with yields optimized by controlling reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reagents .
How can researchers resolve discrepancies between computational molecular geometry and experimental X-ray crystallographic data?
- Refinement Tools : Use SHELX programs (e.g., SHELXL) for high-resolution crystallographic refinement. Discrepancies in bond lengths/angles may arise from torsional strain in the sulfamoyl group; iterative refinement with hydrogen atom placement and thermal parameter adjustments is critical .
- Cross-Validation : Compare experimental data (e.g., C–S bond lengths: ~1.76 Å) with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å suggest potential crystal packing effects or solvent interactions .
What spectroscopic techniques are critical for confirming the compound’s structure and purity?
- NMR : H and C NMR to verify substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H] expected at m/z ~488.12) and fragmentation patterns .
- X-Ray Diffraction : Definitive proof of stereochemistry and sulfamoyl group orientation .
How can reaction conditions be optimized to improve synthetic yields in multi-step pathways?
- Catalysis : Use Pd(PPh) for Suzuki couplings (0.5–1 mol% loading) to minimize side reactions .
- Solvent Selection : Replace DCM with THF for sulfonamide formation to enhance solubility of intermediates .
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate steps at >90% conversion .
What role does the sulfamoyl group play in modulating the compound’s reactivity or biological activity?
- Electrophilic Reactivity : The sulfamoyl group acts as a leaving site for nucleophilic substitution, enabling derivatization (e.g., coupling with amines or thiols) .
- Biological Interactions : In related analogs, sulfonamide moieties enhance binding to enzymes like carbonic anhydrase via hydrogen bonding with active-site zinc ions .
- Stability : Hydrolysis risks under acidic conditions (pH <3) necessitate buffered storage solutions .
What strategies address conflicting toxicity data in early-stage pharmacological studies?
- Dose-Response Analysis : Re-evaluate LD values using standardized OECD guidelines (e.g., acute oral toxicity in rodent models) to distinguish assay-specific artifacts .
- Metabolite Profiling : LC-MS/MS to identify toxic metabolites (e.g., sulfonic acid derivatives) formed via hepatic CYP450 oxidation .
How can researchers validate the compound’s stability under varying storage conditions?
- Accelerated Degradation Studies :
What computational methods predict the compound’s solubility and bioavailability?
- QSAR Modeling : Use Molinspiration or SwissADME to calculate logP (~4.2) and topological polar surface area (~90 Ų), indicating moderate membrane permeability .
- Co-Solvency Screening : Simulate solubility in PEG-400/water mixtures using the Hansen solubility parameter (δ ~22 MPa) to guide formulation .
How can crystallographic twinning complicate structural analysis, and what remedies exist?
- Twinning Detection : SHELXD analysis of intensity statistics (e.g., <I>/<I> ~2.0 indicates twinning) .
- Refinement Fixes : Apply twin laws (e.g., two-fold rotation) and HKLF5 format in SHELXL to deconvolute overlapping reflections .
What are the key considerations for designing derivatives to enhance target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
